7-tert-Butyl-1-oxaspiro[3.5]nonane
Description
Properties
CAS No. |
87597-09-9 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
7-tert-butyl-1-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C12H22O/c1-11(2,3)10-4-6-12(7-5-10)8-9-13-12/h10H,4-9H2,1-3H3 |
InChI Key |
HUJTVNHEDODGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCO2 |
Origin of Product |
United States |
The Strategic Importance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems, characterized by two rings connected by a single common atom, are a cornerstone of modern organic chemistry. tandfonline.comwikipedia.org Their inherent three-dimensionality provides a rigid framework that allows for precise spatial orientation of functional groups, a critical feature in the development of new drugs and materials. tandfonline.combldpharm.com This unique architecture offers improved metabolic stability, solubility, and increased molecular complexity compared to planar molecules. ontosight.ai The synthesis of these compounds, while challenging due to the presence of a quaternary carbon, is a burgeoning area of research, with numerous methods being developed to access these valuable structures. tandfonline.com
Oxetane and Spirooxetane Derivatives: Tools for Advanced Synthesis
The oxetane (B1205548) ring, a four-membered cyclic ether, has become an increasingly important motif in medicinal chemistry and synthetic applications. acs.org Its inclusion in a molecule can lead to profound improvements in physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. acs.org Oxetanes are often used as replacements for gem-dimethyl or carbonyl groups to enhance these properties. acs.org
Spirooxetanes, which combine the features of a spirocycle and an oxetane, are particularly noteworthy. nih.gov They serve as valuable building blocks in the synthesis of complex molecules and can act as bioisosteres for other common chemical groups, like morpholine, sometimes even surpassing them in their ability to increase solubility. acs.org The synthesis of spirocyclic oxetanes is an active area of research, with various strategies being employed to create these unique structures for applications in medicinal chemistry. acs.org
Structural and Stereochemical Nuances of Spiro 3.5 Nonane Frameworks
The spiro[3.5]nonane framework consists of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring through a single spiro atom. This specific arrangement introduces distinct structural and stereochemical considerations. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The fusion of the smaller cyclobutane ring can influence the conformational preferences of the larger ring.
The control of stereochemistry at the multiple centers within a spiro[3.5]nonane system is a significant synthetic challenge. tandfonline.com However, achieving this control is crucial for fully exploiting the potential of these scaffolds in applications such as structure-based drug design, where a well-defined three-dimensional structure is paramount. tandfonline.com The rigidity of spirocycles composed of smaller rings, like the spiro[3.5]nonane system, limits the number of possible conformations, making them attractive for designing molecules with specific spatial arrangements. tandfonline.com
The Directing Influence of the Tert Butyl Substituent
Intramolecular Cyclization Approaches for Oxetane (B1205548) Ring Formation
A fundamental strategy for the formation of the oxetane ring in spirocyclic systems is intramolecular cyclization. The Williamson ether synthesis is a classical and widely employed method for this purpose. acs.orgmasterorganicchemistry.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution with a suitably positioned leaving group, typically a halide or a sulfonate ester, to form the cyclic ether. masterorganicchemistry.com
The efficiency of this cyclization is highly dependent on the substrate, as the formation of the strained four-membered oxetane ring can be kinetically disfavored compared to other ring sizes. acs.orglibretexts.org Competing side reactions, such as intermolecular reactions and Grob fragmentation of the halo-alkoxide into an aldehyde and an alkene, can lower the yield of the desired oxetane product. ethz.ch Despite these challenges, the intramolecular Williamson ether synthesis remains a valuable tool, particularly when the substrate is appropriately designed to favor the 4-exo-tet cyclization pathway. For instance, the synthesis of oxetanocin, a biologically active natural product, successfully employed a sodium hydride-mediated cyclization of a precursor with a mesylate leaving group to form the oxetane ring in good yield. acs.org
Spiroannulation Techniques for [3.5]nonane Scaffold Construction
The construction of the spiro[3.5]nonane scaffold is a critical step in the synthesis of the target molecule. Spiroannulation techniques involve the formation of a new ring that shares a single carbon atom with an existing ring. Various methods have been developed for the synthesis of spirocyclic compounds, including those based on cycloaddition reactions and rearrangements. nih.govnih.gov
A notable approach involves the reaction of N-Boc protected cyclic 2-aminoketones with homoallyl magnesium bromide in the presence of cerium trichloride (B1173362) to furnish tertiary alcohols. nih.gov Subsequent epoxidation with m-chloroperoxybenzoic acid (mCPBA) followed by a spontaneous 5-exo-tet nucleophilic attack leads to the formation of spirocyclic tetrahydrofuran (B95107) methanols. nih.gov While this specific example leads to a spiro[4.n] system, the underlying principles of intramolecular ring opening of an epoxide can be adapted for the construction of other spirocyclic frameworks.
Diastereoselective Spiroannulation Strategies Involving tert-Butyl Phenolic Substrates
The presence of a bulky tert-butyl group introduces significant steric considerations that can be exploited to achieve diastereoselectivity in spiroannulation reactions. Research has shown that the diastereoselectivity of spiroannulation of phenolic substrates can be influenced by the steric bulk of substituents. mdpi.comccsenet.org
In the synthesis of related spiroethers, it was observed that increasing the size of an alkyl group on the side chain of a phenol (B47542) from a methyl to a tert-butyl group increased the diastereoselectivity of the spiroannulation reaction. mdpi.com The choice of oxidant also plays a crucial role, with lead tetraacetate (LTA) often providing higher chemical yields and diastereoselectivity compared to other oxidants like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or (diacetoxyiodo)benzene (B116549) (PIDA). mdpi.com However, the position of substituents on the aromatic ring can also strongly influence the reaction outcome. For example, the synthesis of (±)-2-tert-Butyl-6-methoxy-1-oxaspiro acs.orgnih.govdeca-6,9-diene-8-one from the corresponding phenol using LTA resulted in a 50/50 mixture of diastereomers, indicating that stereoelectronic factors can sometimes override steric influences. mdpi.comnih.gov
Photochemical Routes for Spirooxetane Synthesis
Photochemical reactions offer a powerful alternative for the synthesis of spirooxetanes. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-established method for the formation of oxetane rings. bohrium.commdpi.com This reaction typically proceeds through the triplet excited state of the carbonyl compound, which adds to the alkene to form a 1,4-biradical intermediate that subsequently cyclizes to the oxetane. mdpi.com
Recent advancements have focused on utilizing visible light to drive these reactions, overcoming the limitations associated with high-energy UV irradiation. researchgate.net The choice of solvent is important, with non-polar solvents generally being preferred. bohrium.com The Paternò–Büchi reaction has been successfully applied to the synthesis of a variety of functionalized spirocyclic oxetanes. For instance, the reaction between maleic acid derivatives and cyclic ketones, in the presence of p-xylene (B151628) to suppress competing alkene dimerization, has provided access to numerous novel spirocyclic oxetanes. rsc.org
Derivatization and Functionalization of Precursor Spirocyclic Systems
Once the core spirocyclic scaffold is constructed, further derivatization and functionalization can be carried out to introduce desired chemical properties. The synthesis of a family of spirocyclic scaffolds from N-Boc protected cyclic 2-aminoketones has been reported, demonstrating a method for creating building blocks for the exploration of chemical space. nih.gov These scaffolds can be prepared in quantities suitable for further elaboration through parallel synthesis. nih.gov
Synthetic Pathways for Related Spirocyclic Systems Incorporating tert-Butyl Moieties
The synthetic strategies discussed are applicable to a broader range of spirocyclic systems containing tert-butyl groups. The presence of a spirocyclic ring adjacent to a six-membered ring can significantly alter the conformational preferences of substituents. rsc.orgresearchgate.netchemrxiv.org DFT calculations and experimental data have shown that large alkyl groups, including tert-butyl, can preferentially occupy an axial position when geminal to a spirocyclopropane. rsc.orgresearchgate.net This "cyclopropyl effect" is attributed to a combination of increased torsional strain and hyperconjugative effects. rsc.org Similar conformational effects have been observed for other small spirocyclic rings like epoxides, cyclobutanes, and oxetanes. rsc.orgchemrxiv.org
The synthesis of various tert-butyl-containing spirocyclic compounds has been reported in the literature, often for applications in medicinal chemistry and materials science. acs.orgacs.orggoogle.com For example, a process for the preparation of tertiary butyl phenol by reacting phenol with tertiary butanol using phosphorus pentoxide as a catalyst has been developed. google.com Additionally, synthetic methods for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate and 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester have been described. google.comgoogle.com
Ring-Opening and Rearrangement Reactions of Spirooxetane Systems
The reactivity of oxetanes, including spirocyclic systems, is largely dictated by the strain inherent in the four-membered ring, which facilitates ring-opening reactions. acs.orgillinois.edu These reactions can proceed through various mechanisms, including nucleophilic, electrophilic, radical, and acid-catalyzed pathways. magtech.com.cnresearchgate.net The regioselectivity of these ring-opening reactions is a critical aspect, primarily governed by a balance of steric and electronic effects. magtech.com.cn
In unsymmetrical oxetanes, strong nucleophiles typically attack the less substituted carbon atom adjacent to the oxygen, a process controlled by steric hindrance. magtech.com.cn Conversely, under acidic conditions, weak nucleophiles can attack the more substituted carbon, driven by electronic effects. magtech.com.cn Lewis acid catalysis also plays a significant role in promoting ring-opening reactions. researchgate.net For instance, zirconocene, in conjunction with photoredox catalysis, has been shown to enable the regioselective ring-opening of oxetanes to produce more-substituted alcohols via the less stable radical intermediate. thieme-connect.de
Spirooxetanes can also undergo rearrangements. For example, the Paterno-Büchi reaction, a [2+2] cycloaddition of a carbonyl group and an alkene, can lead to the formation of oxetanes, and the subsequent rearrangement of these structures is an area of interest. illinois.edu
Chemical Stability Profiles of Spirooxetanes in Diverse Reaction Environments
The chemical stability of spirooxetanes is a crucial factor in their synthesis and application. Generally, disubstituted oxetanes exhibit greater chemical stability compared to their monosubstituted counterparts. researchgate.net The presence of substituents can significantly influence the stability of the oxetane ring. The incorporation of an oxetane ring can lead to notable changes in a molecule's physicochemical properties, such as aqueous solubility and metabolic stability. acs.org
The stability of spiro-compounds can also be affected by the nature of the spirocyclic system itself. For instance, spiro-epoxyoxindoles can undergo regioselective ring-opening, with the outcome dependent on the nucleophilicity of the attacking species and the presence of a Lewis acid or base. rsc.org
The following table provides a general overview of the stability of spirooxetanes in different chemical environments based on typical reactivity patterns.
| Reaction Environment | General Stability of Spirooxetanes | Influencing Factors |
| Acidic Conditions | Generally less stable; prone to ring-opening. magtech.com.cnresearchgate.net | Strength of the acid, nature of the nucleophile. magtech.com.cn |
| Basic Conditions | More stable than in acidic conditions, but can undergo ring-opening with strong bases. magtech.com.cn | Strength and concentration of the base. |
| Oxidative Conditions | Stability depends on the substituents and the oxidizing agent. | Nature of the oxidant, presence of catalysts. |
| Reductive Conditions | Generally stable, but can undergo reductive cleavage under specific conditions. magtech.com.cn | Type of reducing agent and reaction conditions. |
Studies on Oxidative Degradation Pathways of tert-Butyl Substituted Spirocycles
The oxidative degradation of organic molecules is a significant area of study, particularly for understanding metabolic pathways and developing stable pharmaceuticals. The tert-butyl group, while often introduced to enhance metabolic stability, can itself be a site of oxidation. nih.gov
The oxidation of thioethers to sulfoxides and sulfones can be catalyzed by various metal complexes in the presence of oxidants like tert-butyl hydroperoxide (TBHP). rsc.org The reaction of tert-butyl hydroperoxide with a vanadate (B1173111) anion catalyst, for example, leads to the formation of alkyl hydroperoxides. rsc.org In the context of spirocycles, oxidative reactions can be complex. For instance, attempts to achieve allylic hydroxylation on certain spirocyclic systems using tert-butyl peroxybenzoate and a copper catalyst resulted in an unexpected oxidative bromination reaction. mdpi.com
The susceptibility of a tert-butyl group to oxidation is linked to the abstraction of a hydrogen atom from one of its methyl groups, leading to the formation of an alcohol metabolite. nih.gov This process is a common route of metabolic degradation for many drug molecules containing this moiety. nih.gov
Influence of the tert-Butyl Group on Reaction Pathways, Kinetics, and Selectivity
The tert-butyl group exerts a profound influence on the reactivity of molecules due to its large steric bulk. This steric hindrance can direct the course of a reaction, influencing its regioselectivity and stereoselectivity. In SN1 reactions, the formation of a stable tertiary carbocation from a tert-butyl halide is a key step, leading to first-order kinetics. libretexts.orgrsc.orgdvikan.no The rate of solvolysis of tert-butyl chloride, for instance, is dependent on temperature and solvent polarity but not on the concentration of the nucleophile, which is characteristic of an SN1 mechanism. amherst.edu
The presence of a tert-butyl group can also have a significant impact on conformational preferences. In cyclohexane rings, a tert-butyl group strongly favors the equatorial position. However, when adjacent to a small spirocyclic ring, this preference can be altered, and in some cases, even inverted, with the axial position becoming more favorable. chemrxiv.orgchemrxiv.org This is attributed to a combination of increased torsional strain and hyperconjugative effects. chemrxiv.org
In the context of spirooxetanes, the tert-butyl group at the 7-position of a 1-oxaspiro[3.5]nonane system would be expected to influence the approach of reagents to the oxetane ring, thereby affecting the regioselectivity of ring-opening reactions. The steric bulk would likely hinder attack at the spiro carbon and adjacent positions on the cyclohexane ring.
The following table summarizes the expected influence of a tert-butyl group on various reaction parameters.
| Reaction Parameter | Influence of the tert-Butyl Group | Underlying Principle |
| Reaction Pathway | Favors SN1 over SN2 pathways. libretexts.org | Steric hindrance prevents backside attack required for SN2. Formation of a stable tertiary carbocation favors SN1. |
| Kinetics | Promotes first-order kinetics in substitution reactions. libretexts.org | The rate-determining step is the unimolecular formation of the carbocation. rsc.orgdvikan.no |
| Regioselectivity | Directs incoming groups to less sterically hindered positions. | Steric hindrance shields certain reaction sites. |
| Stereoselectivity | Can influence the stereochemical outcome of reactions by dictating the direction of reagent approach. | The bulky group can block one face of the molecule. |
| Conformational Equilibrium | Drastically shifts conformational equilibria. chemrxiv.orgchemrxiv.org | Strong preference for positions that minimize steric interactions. |
Quantum Chemical Calculations on Spirooxetane Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetics of molecules. northwestern.edu These methods, rooted in quantum mechanics, solve the Schrödinger equation to yield the wavefunction and energy of the electrons within a molecule. northwestern.edu For spirooxetanes, including this compound, techniques like Hartree-Fock, Density Functional Theory (DFT), and more advanced methods such as Unitary Coupled Cluster for Single and Double excitations (UCCSD) are employed. arxiv.orgrowansci.comarxiv.org
These calculations provide access to a wealth of information:
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles of the ground state structure.
Electronic Energy: Determining the total energy of the molecule, which is crucial for comparing the stability of different isomers or conformers. northwestern.edu
Electronic Properties: Calculating properties such as dipole moment, polarizability, and the distribution of electron density. northwestern.edu
Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity.
For instance, the Variational Quantum Eigensolver (VQE) algorithm, a hybrid quantum-classical method, has been implemented to calculate the ground state energy of various molecules, showing good agreement with benchmark methods like Full Configuration Interaction (FCI). arxiv.orgarxiv.org Such approaches are becoming increasingly valuable for accurately predicting the electronic properties of complex structures like spirooxetanes. arxiv.org
Table 1: Calculated Electronic Properties of a Generic Spirooxetane Note: This table presents illustrative data for a hypothetical spirooxetane calculated using a common DFT method (B3LYP/6-31G). Actual values for this compound would require specific calculations.*
| Property | Calculated Value | Unit |
| Ground State Energy | -425.123 | Hartrees |
| Dipole Moment | 2.15 | Debye |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 8.0 | eV |
Conformational Analysis of Spiro[3.5]nonane and Related Oxaspiro Systems Bearing tert-Butyl Substituents
The three-dimensional structure of spirocyclic compounds is critical to their function. tandfonline.com Conformational analysis, aided by computational methods, explores the different spatial arrangements of atoms that can be achieved through bond rotation and ring flexing.
The tert-butyl group is known for its significant steric bulk, which strongly influences the conformational equilibrium of cyclic systems. youtube.com In a standard cyclohexane ring, a tert-butyl group overwhelmingly prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions. However, this preference can be dramatically altered in spirocyclic systems.
Recent computational and experimental studies have shown that the presence of a small, strained spirocyclic ring, such as a cyclopropane (B1198618) or oxetane, adjacent to a substituted six-membered ring can surprisingly favor the axial conformation for bulky substituents. rsc.orgresearchgate.netchemrxiv.org Density Functional Theory (DFT) calculations and low-temperature NMR experiments have demonstrated that for groups larger than methyl, including isopropyl and tert-butyl, the axial conformer becomes significantly populated or even exclusively dominant. researchgate.net
This counterintuitive preference is attributed to a combination of factors:
Torsional Strain: An increase in torsional strain when the bulky group is in the equatorial position, due to interactions with the adjacent spiro ring. rsc.orgchemrxiv.org
Hyperconjugative Effects: Stabilizing hyperconjugative interactions can occur between the orbitals of the spiro ring and the axial substituent's C-X σ* antibonding orbital. This effect is particularly noted for electron-withdrawing substituents. chemrxiv.org
Table 2: Calculated and Experimental A-Values for Substituents on a Spiro[2.5]octane System The A-value (Gibbs free energy difference, ΔG°) reflects the preference for the equatorial position. A negative value indicates a preference for the axial position.
| Substituent (R) | Calculated A-value (kcal/mol) | Experimental A-value (kcal/mol) |
| Methyl | -0.09 | +0.05 |
| Ethyl | -0.89 | -0.46 |
| Isopropyl | -2.10 | < –1.5 |
| tert-Butyl | -2.00 | < –1.5 |
| Benzyl | -1.10 | -0.75 |
| Data adapted from studies on spirocyclopropyl systems, which demonstrate the principle applicable to other strained spiro rings like oxetanes. researchgate.net |
The anomeric effect is a stereoelectronic phenomenon observed in cyclic systems containing a heteroatom (like oxygen) adjacent to a carbon atom bearing an electronegative substituent. It describes the thermodynamic preference for an axial orientation of the substituent, despite the expected steric hindrance.
In spiro-acetals, which are related to the oxaspiro core of this compound, the anomeric effect plays a crucial role in determining the most stable conformation. Computational studies have re-examined the origins of this effect, moving beyond the traditional hyperconjugation model (n -> σ* donation). nih.gov Current understanding, supported by calculations, suggests that the anomeric effect is a complex interplay of several factors. nih.gov These include stabilizing Coulombic attractions between the axial substituent and syn-axial hydrogens, as well as the minimization of repulsive interactions between the ring heteroatom's lone pairs and the substituent. nih.gov Computational models can quantify the energetic contributions of these different interactions, providing a nuanced picture of the forces governing conformational preferences in these systems.
Reaction Mechanism Elucidation Through Advanced Computational Modeling
Understanding the step-by-step pathway of a chemical reaction is crucial for optimizing conditions and designing new synthetic routes. chemrxiv.org Advanced computational modeling has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. d-nb.info
For reactions involving spirooxetanes, computational methods can:
Map Potential Energy Surfaces: Calculations can trace the energy of the system as reactants are converted into products, identifying transition states (the energy maxima along the reaction coordinate) and intermediates. northwestern.edu
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. Computational models can predict these activation barriers, allowing for comparison between different possible pathways.
Simulate Reaction Dynamics: Methods like ab initio molecular dynamics (AIMD) and neural network-based molecular dynamics can simulate the actual movement of atoms over time, revealing intricate details of bond-breaking and bond-forming events. d-nb.info
Model Kinetic Profiles: Data-driven recursive kinetic models, which use machine learning algorithms, can predict the concentration of reactants and products over time based on initial conditions, offering a powerful way to analyze and understand reaction kinetics without relying on traditional rate equations. chemrxiv.org
These modeling techniques allow researchers to investigate proposed mechanisms, discard unlikely pathways, and even discover new, unanticipated reaction routes for the synthesis and transformation of spirocyclic compounds. d-nb.info
In Silico Modeling of Molecular Interactions for Spirocyclic Scaffolds in Research Contexts
Spirocyclic scaffolds, such as the 1-oxaspiro[3.5]nonane core, are of significant interest in medicinal chemistry and drug discovery. nih.govresearchgate.netbldpharm.com Their rigid, three-dimensional structures allow for precise spatial positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets like proteins and enzymes. tandfonline.comtandfonline.com
In silico (computer-based) modeling is a cornerstone of modern drug design, enabling the rapid evaluation of molecular interactions between a potential drug candidate (ligand) and its target. researchgate.neted.ac.uk For spirocyclic scaffolds, these techniques are used to:
Predict Binding Modes: Molecular docking simulations predict the preferred orientation of a spirocyclic compound within the binding site of a target protein, helping to understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for its biological activity.
Optimize Ligand Structure: By visualizing the ligand-protein complex, chemists can computationally introduce modifications to the spirocyclic scaffold to improve its fit and interactions, thereby enhancing potency and selectivity. researchgate.net High-throughput synthesis and computational techniques work in tandem to accelerate these optimization studies. nih.govtandfonline.com
Evaluate Physicochemical Properties: Computational tools can predict important drug-like properties, such as solubility (logP, logD), and metabolic stability. bldpharm.com Introducing spirocyclic motifs is a known strategy to modulate these properties favorably, for instance, by increasing the fraction of sp3-hybridized carbons (Fsp³), which is correlated with higher success rates in clinical development. bldpharm.com
The limited conformational freedom of spirooxetanes and related systems is an advantage in this context, as it reduces the complexity of the docking problem and leads to more predictable binding interactions. ed.ac.ukresearchgate.net
Table 3: Common In Silico Techniques in Spirocycle-Based Drug Discovery
| Technique | Purpose | Key Insights |
| Molecular Docking | Predict binding pose and affinity of a ligand to a receptor. | Binding orientation, scoring functions to estimate binding strength. |
| Molecular Dynamics (MD) | Simulate the movement of the ligand-receptor complex over time. | Stability of binding pose, role of water molecules, conformational changes. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity. | Identify key structural features responsible for activity. |
| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early assessment of drug-likeness and potential liabilities. |
Utility of 7 Tert Butyl 1 Oxaspiro 3.5 Nonane and Its Derivatives in Advanced Chemical Synthesis
Spirooxetanes as Bioisosteres in Rational Molecular Design
The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property, is a fundamental strategy in medicinal chemistry. Spirooxetanes, including derivatives of 7-tert-Butyl-1-oxaspiro[3.5]nonane, have emerged as valuable bioisosteres for several common structural motifs.
Oxetanes are recognized as effective replacements for gem-dimethyl groups and carbonyl groups. thieme-connect.comresearchgate.net Their ability to act as a polar surrogate for the often metabolically labile gem-dimethyl group can lead to improved physicochemical properties such as increased metabolic stability and aqueous solubility, along with reduced lipophilicity. researchgate.netnih.gov The rigid, three-dimensional nature of the spirooxetane scaffold provides a defined spatial arrangement of substituents, which can be crucial for effective interaction with biological targets. researchgate.netmdpi.com
The application of spiro[3.3]heptane as a saturated bioisostere for a benzene (B151609) ring highlights the potential of spirocyclic systems to mimic the spatial orientation of substituents found in aromatic systems while introducing a more three-dimensional and saturated character. nih.gov This principle extends to spirooxetanes, where the oxetane (B1205548) ring introduces polarity and potential for hydrogen bonding, further expanding their utility as bioisosteres. For instance, 3,3-disubstituted oxetanes have been validated as effective surrogates for carbonyl functionalities due to their similar dipole moments and hydrogen-bonding capabilities. researchgate.net The inherent strain and unique geometry of the spirooxetane framework can also contribute to enhanced binding affinity and selectivity for target proteins. researchgate.netresearchgate.net
Application as Conformationally Rigid Scaffolds and Versatile Building Blocks in Organic Synthesis
The conformational rigidity of the spirocyclic framework is a key attribute that makes this compound and its analogs highly attractive in organic synthesis. researchgate.netmdpi.com This rigidity allows for precise control over the spatial orientation of functional groups, which is critical in the design of molecules intended to interact with specific biological targets. mdpi.comtandfonline.com Unlike flexible acyclic or monocyclic systems, the conformational space of spirocycles is significantly restricted, leading to a more predictable and well-defined three-dimensional structure. tandfonline.comcam.ac.uk
This conformational constraint is particularly advantageous in fragment-based drug discovery, where small, rigid scaffolds can provide novel starting points for the development of lead compounds. thieme-connect.comcam.ac.ukresearchgate.net The defined geometry of spirooxetanes allows for the systematic exploration of chemical space around a rigid core.
Furthermore, spirooxetanes serve as versatile building blocks for the synthesis of more complex molecules. The oxetane ring can be opened under various conditions to introduce new functional groups, providing a pathway for further chemical elaboration. This reactivity, coupled with the stability of the spirocyclic core, allows for a divergent synthetic approach where a common spirooxetane intermediate can be transformed into a library of diverse compounds. thieme-connect.com For example, a functionalized 1-oxa-7-azaspiro[3.5]nonane-based ring system has been successfully subjected to a series of standard transformations to generate a large library of compounds for screening purposes. thieme-connect.com
Role in the Synthesis of Complex Molecular Architectures and Natural Product Analogs
The unique structural features of this compound derivatives make them valuable intermediates in the synthesis of complex molecular architectures and analogs of natural products. researchgate.net The construction of spirocyclic systems is a prominent theme in the synthesis of many biologically active natural products. tandfonline.com The incorporation of a spirooxetane moiety can impart desirable properties to the target molecule, such as increased rigidity and improved pharmacokinetic profiles. researchgate.net
The synthesis of these spirocycles often involves strategic C-H insertion reactions or ring-closing metathesis. thieme-connect.com For instance, an efficient and scalable approach to a series of spiro-oxetanes has been developed, which utilizes a selective C–H insertion as the key step in the synthesis. thieme-connect.com This method allows for the creation of the spirocyclic core with high efficiency.
The ability to functionalize the spirooxetane scaffold at various positions provides a powerful tool for creating structural diversity. This is particularly relevant in the synthesis of natural product analogs, where systematic modification of the parent structure is necessary to explore structure-activity relationships. The spirocyclic framework can serve as a rigid anchor for displaying different functional groups in a precise three-dimensional arrangement, mimicking the complex topology of natural products. researchgate.netmdpi.com
Development of Novel Functionalized Spirooxetane-Containing Structures for Chemical Research
The ongoing development of new synthetic methodologies continues to expand the accessibility and diversity of functionalized spirooxetane-containing structures. thieme-connect.comresearchgate.net Research efforts are focused on creating novel spirocyclic systems with tailored properties for various applications in chemical research.
One area of active investigation is the synthesis of spirooxetanes with appended functional groups that can participate in a wide range of chemical transformations. thieme-connect.com This includes the incorporation of reactive handles for bioconjugation, polymer synthesis, or the attachment of reporter groups. For example, the synthesis of functionalized spiropyran and spirooxazine derivatives has been reported, demonstrating the potential to create photochromic materials based on spirocyclic scaffolds. researchgate.net
Furthermore, the development of synthetic routes to access spirocycles with diverse heterocyclic partners is a key objective. researchgate.net The combination of the oxetane ring with other heterocycles within the spirocyclic framework can lead to novel structures with unique electronic and steric properties. A patent describing the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate highlights the interest in developing scalable synthetic methods for these valuable building blocks. google.com These advancements in synthetic chemistry are crucial for unlocking the full potential of spirooxetanes in areas ranging from materials science to medicinal chemistry.
Emerging Research Avenues and Future Outlook for 7 Tert Butyl 1 Oxaspiro 3.5 Nonane Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies for Spirooxetanes with Bulky Substituents
One promising area is the application of flow chemistry . Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, especially for highly reactive intermediates. For the synthesis of 7-tert-butyl-1-oxaspiro[3.5]nonane, a flow-based approach could potentially streamline the formation of the oxetane (B1205548) ring, a critical step that can be challenging under batch conditions.
Another key aspect of sustainable synthesis is the use of greener solvents and catalysts . The development of reactions that can be performed in environmentally benign solvents, such as water or bio-based solvents, is a major goal. Furthermore, the exploration of organocatalysis and biocatalysis offers alternatives to traditional metal-based catalysts, which can be toxic and difficult to remove from the final product. For instance, the use of proline or its derivatives as organocatalysts in asymmetric aldol (B89426) or Michael reactions could be a viable strategy for constructing the spirocyclic core of substituted oxetanes.
The development of one-pot or tandem reactions also represents a significant step towards more efficient and sustainable syntheses. By combining multiple synthetic steps into a single operation, it is possible to reduce the number of purification steps, minimize solvent usage, and save time and resources. A hypothetical one-pot synthesis for a substituted 1-oxaspiro[3.5]nonane is outlined below:
| Step | Reaction Type | Reactants | Potential Catalyst | Desired Outcome |
| 1 | Michael Addition | A cyclic ketone and an α,β-unsaturated ester | Organocatalyst (e.g., thiourea (B124793) derivative) | Formation of a key intermediate with the desired carbon skeleton. |
| 2 | Reduction | The intermediate from Step 1 | A selective reducing agent (e.g., sodium borohydride) | Reduction of a ketone to a secondary alcohol. |
| 3 | Intramolecular Cyclization | The alcohol from Step 2 | Acid or base catalyst | Formation of the spirooxetane ring. |
This table illustrates a conceptual, sustainable approach to the synthesis of spirooxetanes.
Advanced Spectroscopic and Structural Characterization Techniques for Spiro[3.5]nonane Systems
A thorough understanding of the three-dimensional structure of spiro[3.5]nonane systems is crucial for elucidating their structure-activity relationships. While standard spectroscopic techniques like ¹H and ¹³C NMR are essential, more advanced methods are required to fully characterize the complex stereochemistry of these molecules.
Two-dimensional NMR (2D-NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals, especially in complex spin systems. For this compound, these techniques would be critical in confirming the connectivity of the spirocyclic core and the position of the tert-butyl substituent. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
X-ray crystallography provides the most definitive structural information, offering precise bond lengths, bond angles, and the absolute configuration of chiral centers in a crystalline sample. researchgate.netresearchgate.netnih.gov Obtaining a single crystal of this compound suitable for X-ray diffraction would be a significant achievement, as it would provide unequivocal proof of its three-dimensional structure. This information is vital for computational modeling and understanding how the molecule interacts with biological targets. nih.gov
The following table summarizes the key information that can be obtained from advanced spectroscopic techniques for a spiro[3.5]nonane system:
| Technique | Information Obtained | Relevance to Spiro[3.5]nonane Systems |
| 2D-NMR (COSY, HSQC, HMBC) | Connectivity of atoms, unambiguous assignment of proton and carbon signals. | Essential for confirming the complex ring structure and substituent positions. |
| 2D-NMR (NOESY/ROESY) | Through-space proximity of atoms, relative stereochemistry. | Crucial for determining the spatial arrangement of substituents on the spirocyclic framework. |
| X-ray Crystallography | Precise bond lengths, bond angles, absolute stereochemistry. | Provides the definitive three-dimensional structure, which is invaluable for computational studies and drug design. researchgate.netresearchgate.netnih.gov |
Development of Catalytic Asymmetric Synthesis Strategies for Enantiopure Spirooxetanes
Many biologically active molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the development of methods for the synthesis of enantiopure spirooxetanes is of paramount importance. nii.ac.jpyoutube.com Catalytic asymmetric synthesis is a powerful tool for achieving this goal, as it allows for the generation of chiral molecules from achiral starting materials with high enantioselectivity. researchgate.netnsf.gov
The key to successful catalytic asymmetric synthesis lies in the design of the chiral catalyst . youtube.com This can be a transition metal complex with a chiral ligand, a chiral organocatalyst, or an enzyme. For the synthesis of enantiopure this compound, several strategies could be explored:
Chiral Transition Metal Catalysis: Rhodium or iridium complexes with chiral phosphine (B1218219) ligands have been shown to be effective in the asymmetric hydrogenation of prochiral olefins, a potential step in the synthesis of a chiral spirooxetane precursor. umich.edu
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids or their derivatives can be used to catalyze enantioselective cyclization reactions, which could be applied to the formation of the oxetane ring. nsf.gov
Organocatalysis: Chiral amines or thiourea derivatives can be employed to catalyze asymmetric aldol or Michael reactions, which can be used to set the stereochemistry of the spirocyclic core early in the synthesis.
The following table outlines potential catalytic asymmetric strategies for the synthesis of an enantiopure spirooxetane:
| Catalytic System | Key Reaction | Potential Application in Spirooxetane Synthesis |
| Chiral Rhodium/Iridium Complexes | Asymmetric Hydrogenation | Enantioselective reduction of a prochiral double bond in a precursor molecule. umich.edu |
| Chiral Phosphoric Acids | Enantioselective Cyclization | Asymmetric formation of the oxetane ring. nsf.gov |
| Chiral Organocatalysts | Asymmetric Aldol/Michael Addition | Setting the stereochemistry of the spirocyclic core. |
Integration of Computational Design Principles in the Discovery and Optimization of Spirocyclic Compounds
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govtandfonline.com These methods can be used to predict the properties of molecules, understand their interactions with biological targets, and guide the design of new and improved compounds. For spirocyclic compounds like this compound, computational approaches can provide valuable insights that would be difficult or impossible to obtain through experimentation alone.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This can be used to identify potential biological targets for this compound and to understand the key interactions that are responsible for its activity. mdpi.comQuantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. tandfonline.com These models can then be used to predict the activity of new, unsynthesized compounds and to prioritize which molecules to synthesize and test.
The integration of computational design with synthetic chemistry creates a powerful workflow for the discovery and optimization of novel spirocyclic compounds. This approach can significantly reduce the time and cost of drug discovery by focusing experimental efforts on the most promising candidates. nih.gov
The table below highlights the role of computational design in the exploration of spirocyclic compounds:
| Computational Method | Application | Potential Impact on Spirocyclic Compound Research |
| Molecular Docking | Predicting the binding mode of a molecule to a biological target. mdpi.com | Identification of potential protein targets and elucidation of the mechanism of action. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. tandfonline.com | Prediction of the activity of new compounds and guidance for lead optimization. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a molecule and its interaction with its environment. | Understanding the conformational flexibility of spirocyclic systems and their binding thermodynamics. |
Q & A
Basic Research Questions
What are the primary synthetic routes for 7-tert-Butyl-1-oxaspiro[3.5]nonane, and how do yields vary under different conditions?
The synthesis typically involves multi-step cyclization reactions. A common method includes lithium aluminum hydride-mediated cyclization (yield >82%) or acid-catalyzed spiroannulation. Reaction conditions (temperature, solvent, catalyst) critically influence outcomes:
-
THF as a solvent with sodium hydride enhances cyclization efficiency due to improved solvation of intermediates .
-
Table 1 : Representative yields from literature:
Method Catalyst/Solvent Yield (%) Reference Two-step cyclization LiAlH4/THF >82 Acid-catalyzed annulation HCl/EtOH 65–75
How is structural characterization performed for this compound?
Key techniques include:
- X-ray diffraction (XRD) : Resolves spirocyclic geometry and tert-butyl orientation .
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₂₂O₂ requires m/z 210.1619) .
What are the physicochemical properties relevant to its handling in laboratory settings?
- Molecular weight : 240.3 g/mol (PubChem data) .
- Stability : Hygroscopic; store under inert gas (argon) at 2–8°C to prevent hydrolysis .
- Hazard classification : Acute toxicity (H302), skin corrosion (H315), and respiratory irritation (H335) .
Advanced Research Questions
How can reaction conditions be optimized to improve enantiomeric purity in asymmetric syntheses?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce stereoselectivity during spirocycle formation .
- Temperature control : Lower temperatures (−20°C) reduce racemization of intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance chiral induction but may lower yields .
What methodologies resolve contradictions in reported biological activity data?
Discrepancies in binding affinity (e.g., µ-opioid receptor IC₅₀ ranging from 50 nM to 1 µM) arise from:
-
Structural analogs : Minor modifications (e.g., replacing tert-butyl with cyclopropyl) alter steric hindrance and binding .
-
Assay variability : Standardize protocols (e.g., FRET vs. SPR for receptor interaction studies) to ensure reproducibility .
-
Table 2 : Comparative binding data for analogs:
Analog Target IC₅₀ (nM) Reference 7-tert-Butyl derivative µ-Opioid receptor 50–100 7-Cyclopropyl analog µ-Opioid receptor 200–300
How do electronic and steric effects of the tert-butyl group influence reactivity?
- Steric effects : The bulky tert-butyl group restricts conformational flexibility, favoring axial attack in nucleophilic substitutions .
- Electronic effects : Electron-donating tert-butyl stabilizes carbocation intermediates in acid-mediated reactions .
- Case study : Removal of tert-butyl (e.g., replacing with H) increases reaction rates by 3-fold but reduces product stability .
What advanced computational models predict its pharmacokinetic properties?
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier permeability (logBB >0.3 suggests CNS activity) .
- Density functional theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to predict electrophilic reactivity .
- ADMET prediction : Tools like SwissADME estimate moderate hepatic clearance (CLₕ ~15 mL/min/kg) .
How are safety protocols tailored for large-scale synthesis?
- Ventilation : Use fume hoods with >100 ft/min face velocity to mitigate inhalation risks .
- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and full-face shields prevent dermal exposure .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
Data Contradiction Analysis
Example : Conflicting reports on oxidative stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
